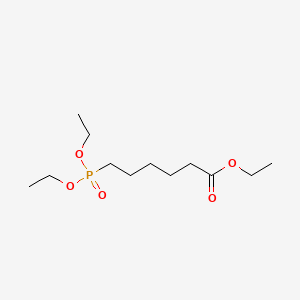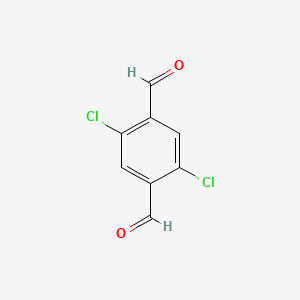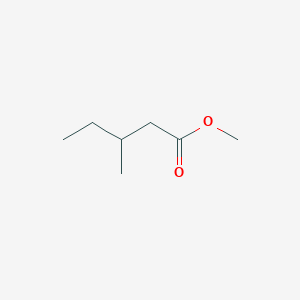
2,2',3,4',5,6,6'-Heptachlorobiphenyl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl can be achieved from 2,3,4,6-Tetrachlorophenylamine and 1,2,3-Trichlorobenzene .Molecular Structure Analysis
The molecular formula of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is C12H3Cl7 . The average molecular mass is 395.323 g/mol . The IUPAC name is 1,2,3,4,5-pentachloro-6-(2,5-dichlorophenyl)benzene .Physical And Chemical Properties Analysis
2,2’,3,3’,4,4’,6-Heptachlorobiphenyl is a solid substance . It has a melting point of 117.5°C and a boiling point of 479.43°C . The density is approximately 1.6580 . It is slightly soluble in acetone and chloroform, and very slightly soluble in heated methanol . Its water solubility is 2.17ug/L at 25 ºC .Applications De Recherche Scientifique
Shorthand Numbering of Chlorobiphenyls
A system for abbreviated designation of chlorobiphenyls like 2,2',3,4',5,6,6'-heptachlorobiphenyl has been proposed using hexadecimal numbers. This allows for a more concise representation of these complex chemical structures (Zitko, 1983).
Solubility in Supercritical Fluids
Research on the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,4',5,6,6'-heptachlorobiphenyl, in supercritical fluids like carbon dioxide, has been conducted. This is significant for understanding their environmental behavior and potential for remediation (Anitescu & Tavlarides, 1999).
Theoretical Study on Toxicity
The toxicity of various PCBs, including 2,2',3,4',5,6,6'-heptachlorobiphenyl, has been analyzed using molecular descriptors. This approach aids in predicting the environmental and health impacts of these compounds (Eddy, 2020).
Structural Determination Using Vibrational Circular Dichroism
The absolute structures of PCB metabolites, including variants of heptachlorobiphenyl, have been studied using vibrational circular dichroism complemented by quantum chemical calculations. This research is vital for understanding the stereochemical properties of these compounds (Döbler et al., 2002).
Hydroxyl Radical Oxidation Rate Constants
A study focused on the rate constants of hydroxyl radical oxidation of PCBs, including 2,2',3,4',5,6,6'-heptachlorobiphenyl, in the gas phase. This research is crucial for understanding the atmospheric fate of PCBs (Yang et al., 2016).
Safety And Hazards
The compound is classified under GHS08 (health hazard) and GHS09 (environmental hazard) . The hazard statements include H373 (may cause damage to organs through prolonged or repeated exposure) and H410 (very toxic to aquatic life with long lasting effects) . The precautionary statements include P273 (avoid release to the environment), P391 (collect spillage), P501 (dispose of contents/container to an approved waste disposal plant), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P314 (get medical advice/attention if you feel unwell) .
Propriétés
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,4,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-5(14)9(6(15)2-4)10-11(18)7(16)3-8(17)12(10)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJWDQKGUNSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074242 | |
| Record name | 2,2',3,4',5,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4',5,6,6'-Heptachlorobiphenyl | |
CAS RN |
74487-85-7 | |
| Record name | 2,2',3,4',5,6,6'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074487857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5,6,6'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47B96QG19H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,4-Dihydrobenz[a]anthracen-1(2H)-one](/img/structure/B1593657.png)




